A Methodological Framework for Characterizing the Pharmacokinetic Properties of 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone
A Methodological Framework for Characterizing the Pharmacokinetic Properties of 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone
Abstract
This technical guide outlines a comprehensive, scientifically rigorous framework for the full pharmacokinetic (PK) characterization of the novel small molecule, 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. As specific experimental data for this compound are not publicly available, this document serves as an essential roadmap for researchers and drug development professionals. It details the requisite in vitro and in vivo studies necessary to define the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a new chemical entity (NCE). By synthesizing established, field-proven protocols with the underlying scientific rationale, this guide provides the expertise needed to generate a robust data package for preclinical candidate selection and to inform future clinical development.
Introduction: The Imperative of Early ADME Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. Understanding a compound's ADME profile is therefore not merely a regulatory requirement but a foundational pillar of modern drug development.[1][2][3] It allows for the early identification of liabilities, guides medicinal chemistry efforts, and enables the prediction of human dose and potential drug-drug interactions (DDIs).[4][5]
4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone, a compound with a distinct chemical structure, requires a bespoke and thorough investigation of its interaction with biological systems. This guide provides the strategic and tactical methodologies to elucidate its complete pharmacokinetic profile. We will proceed logically from high-throughput in vitro assays, which serve as early indicators of a compound's fate, to definitive in vivo studies that characterize its behavior in a whole organism.
Phase I: Foundational In Vitro ADME Profiling
The initial phase of PK characterization focuses on rapid, cost-effective in vitro assays to assess fundamental properties.[1][4][6] These studies serve as a screening funnel, prioritizing compounds with the most promising drug-like characteristics.
Aqueous Solubility and Membrane Permeability
Expertise & Experience: A compound must be in solution to be absorbed. Poor aqueous solubility is a primary hurdle that can invalidate other ADME data and hinder formulation development.[4] Concurrently, the ability to cross the intestinal epithelium is a prerequisite for oral bioavailability. We employ a dual-assay approach to assess these critical parameters.
2.1.1 Thermodynamic Solubility
This assay determines the equilibrium solubility of the compound, providing a definitive measure of its maximum dissolved concentration.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Prepare a supersaturated stock solution of 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add an excess amount of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Equilibration: Agitate the suspension at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation and filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method.[3][7]
2.1.2 Intestinal Permeability (Caco-2 Assay)
The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[3][8][9][10] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters, mimicking the intestinal barrier.[10][11]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 18-22 days to allow for full differentiation and monolayer formation.[11]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. Monolayers with TEER values ≥200 Ω·cm² are deemed suitable.[12]
-
Transport Study (A→B):
-
Add the test compound (e.g., 10 µM) to the apical (A) side, representing the intestinal lumen.[11]
-
Incubate at 37°C with gentle agitation.
-
At specified time points (e.g., 2 hours), collect samples from the basolateral (B) side, representing the bloodstream.
-
-
Transport Study (B→A):
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Data Presentation: Expected Output for Solubility & Permeability
| Parameter | Value | Interpretation |
| Thermodynamic Solubility (µg/mL) | [Experimental Value] | >100: High; 10-100: Moderate; <10: Low |
| Papp (A→B) (10⁻⁶ cm/s) | [Experimental Value] | >5: High; 1-5: Moderate; <1: Low |
| Efflux Ratio (Papp B→A / Papp A→B) | [Experimental Value] | >2 suggests the compound is a substrate for efflux transporters (e.g., P-gp, BCRP).[11] |
Metabolic Stability Assessment
Expertise & Experience: The liver is the primary site of drug metabolism.[13][14] Rapid degradation by hepatic enzymes (primarily Cytochrome P450s) can lead to low bioavailability and a short duration of action. The liver microsomal stability assay is a high-throughput method to predict hepatic clearance.[13][14][15]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagents: Prepare pooled human liver microsomes (HLM), NADPH (a required cofactor for CYP enzymes), and a 0.1 M phosphate buffer (pH 7.4).[13][16]
-
Incubation:
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][14]
-
Control Incubations:
-
-NADPH Control: Run a parallel incubation without the cofactor to check for non-enzymatic degradation.[13]
-
Positive Control: Include compounds with known metabolic fates (e.g., Verapamil - high clearance, Warfarin - low clearance) to validate the assay performance.
-
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining over time.[14]
Data Presentation: Expected Output for Metabolic Stability
| Parameter | Value | Interpretation |
| Half-Life (t½, min) | [Calculated Value] | <15: High Clearance; 15-60: Moderate Clearance; >60: Low Clearance |
| Intrinsic Clearance (CLint, µL/min/mg) | [Calculated Value] | Provides a direct measure of enzymatic activity for scaling to in vivo clearance. |
Plasma Protein Binding (PPB)
Expertise & Experience: Most drugs bind to plasma proteins like albumin and α1-acid glycoprotein.[17][18] It is the unbound fraction of the drug that is pharmacologically active and available for distribution and clearance.[19][20] Therefore, determining the fraction unbound (fu) is critical. Equilibrium dialysis is the gold-standard method for this assessment.[17][18][21]
Experimental Protocol: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)
-
Apparatus: Use a Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts with two chambers separated by a semi-permeable membrane (MWCO 12-14 kDa).[17][20]
-
Sample Preparation: Spike the test compound into non-diluted plasma (human, rat) in the sample chamber. Add PBS buffer to the adjacent buffer chamber.[17]
-
Equilibration: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[20]
-
Sampling & Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
To account for matrix effects, matrix-match the samples (e.g., add blank plasma to the buffer sample and buffer to the plasma sample).[20]
-
Analyze the concentrations in both chambers by LC-MS/MS.
-
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Data Presentation: Expected Output for Plasma Protein Binding
| Species | Fraction Unbound (fu, %) | Interpretation |
| Human | [Experimental Value] | <1%: Highly Bound; 1-10%: Moderately Bound; >10%: Low Binding |
| Rat | [Experimental Value] | Used for interpreting rat in vivo PK data and for interspecies scaling. |
Phase II: Definitive In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies are conducted to understand how the compound behaves in a complete biological system.[22][23][24] Rodent models (typically rats) are standard for initial PK characterization.[23][24]
Study Design and Execution
Expertise & Experience: A well-designed in vivo PK study provides rich data on bioavailability, clearance, volume of distribution, and half-life.[25] The inclusion of both intravenous (IV) and oral (PO) dosing arms is essential. The IV dose provides absolute reference data for clearance and volume of distribution, while the PO dose allows for the determination of oral bioavailability.[25]
Experimental Protocol: Rat Pharmacokinetic Study (IV and PO Dosing)
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling, which reduces animal usage and inter-animal variability.[24][26]
-
Dose Formulation:
-
IV Group: Solubilize the compound in a suitable vehicle (e.g., saline with a co-solvent like PEG400).
-
PO Group: Formulate as a solution or suspension in a vehicle suitable for gavage (e.g., 0.5% methylcellulose).
-
-
Dosing:
-
Administer a single IV bolus dose (e.g., 1-2 mg/kg).
-
Administer a single PO dose via oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) at predetermined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma frozen at -80°C pending analysis.
Bioanalytical Method Validation and Sample Analysis
Expertise & Experience: The reliability of PK data is entirely dependent on the quality of the bioanalytical method used to quantify the drug in plasma.[27] A robust, validated LC-MS/MS method is mandatory and must adhere to regulatory guidelines.[28][29][30][31]
Workflow: Bioanalytical Method Development and Validation
-
Method Development: Develop a sensitive and selective LC-MS/MS method for quantifying 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone in rat plasma. This involves optimizing chromatography for separation from endogenous matrix components and tuning the mass spectrometer for specific detection.[7][32][33]
-
Method Validation: Validate the method according to FDA or ICH M10 guidelines.[28][29][34] Key parameters to assess include:
-
Selectivity & Specificity: No interference at the retention time of the analyte.[27]
-
Calibration Curve: Linearity over the expected concentration range.
-
Accuracy & Precision: Intra- and inter-day variability must be within ±15% (±20% at the lower limit of quantification).[27]
-
Recovery & Matrix Effect: Consistent extraction efficiency and minimal ion suppression/enhancement from the plasma matrix.[7][27]
-
Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).[27]
-
-
Sample Analysis: Analyze the plasma samples from the in vivo study using the validated method, including calibration standards and quality control (QC) samples in each analytical run.
Pharmacokinetic Data Analysis
Expertise & Experience: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix® WinNonlin®) to derive the key PK parameters.
Data Presentation: Key In Vivo Pharmacokinetic Parameters
| Parameter | IV Dosing | PO Dosing | Definition |
| Cmax (ng/mL) | [Value] | [Value] | Maximum observed plasma concentration. |
| Tmax (h) | N/A | [Value] | Time to reach Cmax. |
| AUC(0-t) (ngh/mL) | [Value] | [Value] | Area under the plasma concentration-time curve from time 0 to the last measurable point. |
| AUC(0-inf) (ngh/mL) | [Value] | [Value] | AUC extrapolated to infinity. |
| t½ (h) | [Value] | [Value] | Terminal elimination half-life. |
| CL (mL/min/kg) | [Value] | N/A | Total body clearance. |
| Vdss (L/kg) | [Value] | N/A | Volume of distribution at steady-state. |
| F% | N/A | [Value] | Absolute oral bioavailability. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Visualization of Workflows
Diagram: In Vitro to In Vivo Extrapolation (IVIVE) Logic
Caption: Logic flow for predicting in vivo clearance from in vitro data.
Diagram: Bioanalytical LC-MS/MS Workflow
Caption: Standard workflow for bioanalytical sample processing and analysis.
Conclusion
This guide provides a robust, logical, and technically detailed framework for the comprehensive pharmacokinetic evaluation of 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. By systematically executing the described in vitro and in vivo studies, researchers can generate the critical data necessary to understand the compound's ADME profile. This information is indispensable for making informed decisions in the drug development process, from lead optimization and candidate selection to the prediction of human pharmacokinetics and the design of first-in-human clinical trials.[5][35][36][37] Adherence to these scientifically sound and validated methodologies will ensure data integrity and provide a clear path forward for this promising new chemical entity.
References
-
Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration. [Link]
-
Predicting human pharmacokinetics from preclinical data: absorption . Translational and Clinical Pharmacology. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis . U.S. Food and Drug Administration. [Link]
-
Predicting human pharmacokinetics from preclinical data: volume of distribution . Translational and Clinical Pharmacology. [Link]
-
Predicting human pharmacokinetics from preclinical data: volume of distribution . Translational and Clinical Pharmacology. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation . BioAgilytix. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . BioAgilytix. [Link]
-
Caco2 assay protocol . Xenotech. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells . JRC Big Data Analytics Platform. [Link]
-
Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration. [Link]
-
Caco-2 Permeability Assay Protocol . Creative Bioarray. [Link]
-
In Vitro ADME Assays and Services . Charles River Laboratories. [Link]
-
The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data . Semantic Scholar. [Link]
-
Pharmacokinetics and metabolism of benzophenone 2 in the rat . PubMed. [Link]
-
Microsomal Stability . Evotec. [Link]
-
Caco-2 Permeability Assay . Evotec. [Link]
-
In Vitro ADME . BioDuro. [Link]
-
How to support human dose prediction using preclinical PK? . Patsnap Synapse. [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization . NCBI Bookshelf. [Link]
-
Microsomal Clearance/Stability Assay . Domainex. [Link]
-
Protocol for the Human Liver Microsome Stability Assay . ResearchGate. [Link]
-
Bioanalytical Method Development A Comprehensive Guide . Sannova. [Link]
-
Caco-2 Permeability . Concept Life Sciences. [Link]
-
Expert DMPK solutions: tailored in vivo PK studies across multiple species . Nuvisan. [Link]
-
In-vitro plasma protein binding . protocols.io. [Link]
-
Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies . PMC. [Link]
-
GLP Quantitative Bioanalysis using LC-MS/MS . Biotrial. [Link]
-
Microsomal Stability Assay . Creative Bioarray. [Link]
-
Optimization of Rat Liver Microsomal Stability Assay Using HPLC . Science Alert. [Link]
-
Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs . IPHASE Biosciences. [Link]
-
Plasma Protein Binding Assay (Equilibrium Dialysis) . Bienta. [Link]
-
Plasma Protein Binding Assay . Domainex. [Link]
-
Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats . MDPI. [Link]
-
"Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis" . ResearchGate. [Link]
-
Toxicokinetics and metabolisms of benzophenone-type UV filters in rats . ResearchGate. [Link]
-
Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma . MDPI. [Link]
-
Large Molecule Pharmacokinetics | Rodent PK Studies . Aragen Life Sciences. [Link]
-
BENZOPHENONE . NCBI Bookshelf. [Link]
-
In Vivo PK and TK . BioDuro. [Link]
-
In Vivo Pharmacokinetic studies – Rodent and Non Rodent . Vimta Labs. [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives . SpringerLink. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. How to support human dose prediction using preclinical PK? [synapse.patsnap.com]
- 6. criver.com [criver.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. enamine.net [enamine.net]
- 18. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 19. protocols.io [protocols.io]
- 20. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 21. iphasebiosci.com [iphasebiosci.com]
- 22. nuvisan.com [nuvisan.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. vimta.com [vimta.com]
- 26. Large Molecule Pharmacokinetics | Rodent PK Studies - Aragen Life Sciences [aragen.com]
- 27. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 29. fda.gov [fda.gov]
- 30. resolvemass.ca [resolvemass.ca]
- 31. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 32. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 33. researchgate.net [researchgate.net]
- 34. labs.iqvia.com [labs.iqvia.com]
- 35. Predicting human pharmacokinetics from preclinical data: absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Predicting human pharmacokinetics from preclinical data: volume of distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 37. semanticscholar.org [semanticscholar.org]
